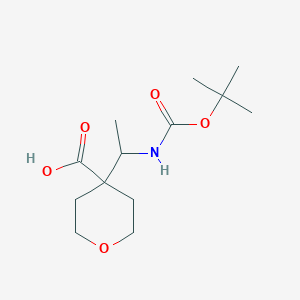
4-(1-((tert-ブトキシカルボニル)アミノ)エチル)テトラヒドロ-2H-ピラン-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid is a synthetic organic compound with the molecular formula C13H23NO5. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often utilized in various chemical reactions and has applications in scientific research.
科学的研究の応用
4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of fine chemicals and specialty materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid typically involves the protection of an amine group using the tert-butoxycarbonyl (BOC) group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Alternatively, the protection can be achieved in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the use of standard organic synthesis techniques, including the protection of amines and subsequent reactions to introduce the oxane and carboxylic acid functionalities.
化学反応の分析
Types of Reactions
4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The BOC group can be selectively removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Oxidation and Reduction:
Common Reagents and Conditions
BOC Deprotection: Trifluoroacetic acid in dichloromethane, HCl in methanol.
Substitution: Various nucleophiles can be used to substitute the BOC-protected amine.
Major Products Formed
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the reagents used.
作用機序
The mechanism of action of 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The BOC group protects the amine from unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amine. This allows for selective reactions and the formation of desired products .
類似化合物との比較
Similar Compounds
- 1-Boc-4-aminopiperidine-4-carboxylic acid
- BOC-L-HIS (TRT)-AIB-OH
- 4-({(tert-butoxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid
Uniqueness
4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid is unique due to its specific structure, which includes an oxane ring and a carboxylic acid group. This combination of functional groups makes it a versatile intermediate in organic synthesis and valuable for various scientific applications.
生物活性
The compound 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid , often referred to as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The chemical structure of 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid can be represented as follows:
- Molecular Formula : C₁₄H₂₆N₂O₄
- Molecular Weight : 286.37 g/mol
- CAS Number : 1392745-41-3
This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.
Research indicates that compounds similar to 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid may exhibit multiple biological activities, including:
- Inhibition of Enzymes : Some derivatives act as inhibitors of β-secretase and acetylcholinesterase, which are critical in the pathogenesis of Alzheimer's disease by preventing the aggregation of amyloid-beta peptides .
- Antioxidant Properties : Studies have shown that these compounds can reduce oxidative stress markers, such as malondialdehyde (MDA), in cellular models exposed to neurotoxic agents like scopolamine .
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies demonstrated that the compound significantly improved cell viability in astrocytes exposed to amyloid-beta (Aβ) toxicity. Specifically, when treated with Aβ, cell viability dropped significantly; however, co-treatment with the compound restored viability levels .
- In Vivo Models : In animal models, the compound was evaluated for its neuroprotective effects against scopolamine-induced cognitive deficits. While it showed some protective effects, these were not statistically significant compared to established treatments like galantamine .
- Comparative Studies : A comparative analysis with other known compounds indicated that while 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid had moderate efficacy in reducing TNF-α levels (a pro-inflammatory cytokine), it did not significantly alter IL-6 levels, suggesting a selective modulation of inflammatory pathways .
Summary of Biological Activities
特性
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-9(14-11(17)19-12(2,3)4)13(10(15)16)5-7-18-8-6-13/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIBFKXRYNEZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCOCC1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














